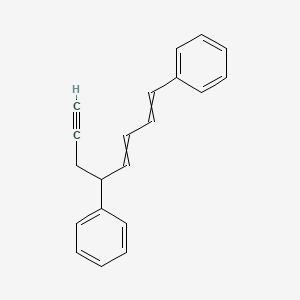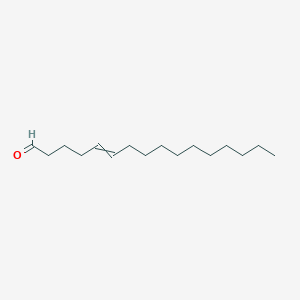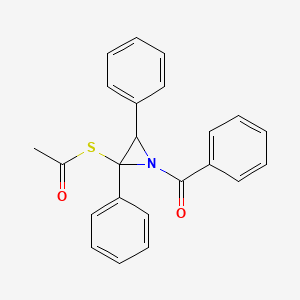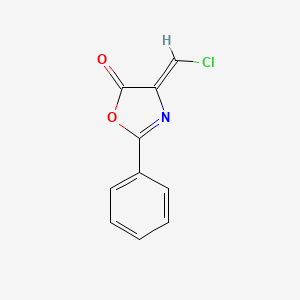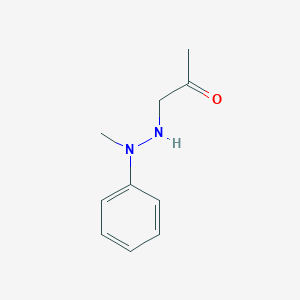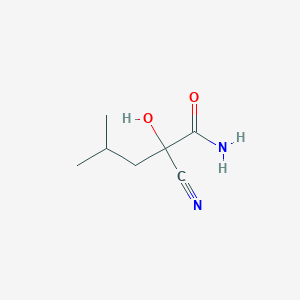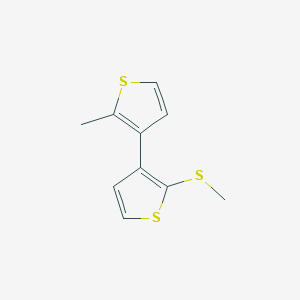
2-Methyl-2'-(methylsulfanyl)-3,3'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings This particular compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated thiophene under the catalysis of palladium. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
科学的研究の応用
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly valuable in organic electronics, where it can enhance the performance of devices such as organic field-effect transistors and organic photovoltaics .
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: Lacks the methyl and methylsulfanyl groups, resulting in different electronic properties.
3,3’-Dibromo-2,2’-bithiophene: Contains bromine atoms, which can be used for further functionalization.
2-Methyl-3,3’-bithiophene: Similar structure but without the methylsulfanyl group.
Uniqueness
2-Methyl-2’-(methylsulfanyl)-3,3’-bithiophene is unique due to the presence of both a methyl group and a methylsulfanyl group. These substituents influence the compound’s electronic properties, making it more versatile for applications in organic electronics and materials science .
特性
CAS番号 |
88674-01-5 |
|---|---|
分子式 |
C10H10S3 |
分子量 |
226.4 g/mol |
IUPAC名 |
2-methyl-3-(2-methylsulfanylthiophen-3-yl)thiophene |
InChI |
InChI=1S/C10H10S3/c1-7-8(3-5-12-7)9-4-6-13-10(9)11-2/h3-6H,1-2H3 |
InChIキー |
JFSXOISBLVXWKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CS1)C2=C(SC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
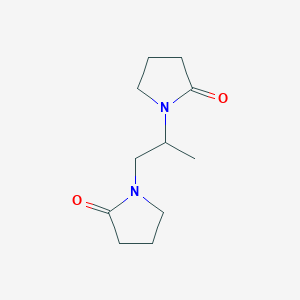


![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)
